6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using readily available starting materials and efficient catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for potential therapeutic uses, including anticancer and antiviral treatments.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase or cholinesterase, disrupting normal cellular processes. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of pyrazole and pyridine rings, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N7S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(2-methyl-5-propan-2-ylpyrazol-3-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N7S/c1-9(2)11-8-12(21(3)19-11)14-20-22-13(17-18-15(22)23-14)10-6-4-5-7-16-10/h4-9H,1-3H3 |
InChI Key |
IESCQHVRRMCAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C |
Origin of Product |
United States |
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